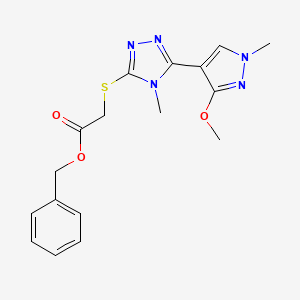

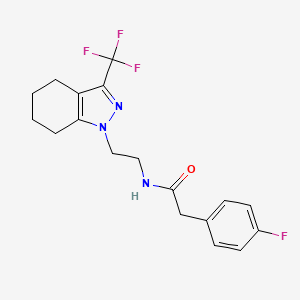

![molecular formula C15H21ClN2O6S2 B2890219 5-[2-chloroethyl(methyl)sulfamoyl]-N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide CAS No. 620571-39-3](/img/structure/B2890219.png)

5-[2-chloroethyl(methyl)sulfamoyl]-N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

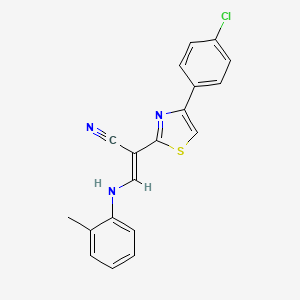

“5-[2-chloroethyl(methyl)sulfamoyl]-N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide” is a complex organic compound . It contains a total of 47 atoms, including 21 Hydrogen atoms, 15 Carbon atoms, 2 Nitrogen atoms, 6 Oxygen atoms, 2 Sulfur atoms, and 1 Chlorine atom .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of various functional groups. It includes a methoxy group (-OCH3), a sulfamoyl group (-SO2NH2), and a dioxothiolan ring . The exact spatial arrangement of these groups would require more detailed analysis, such as X-ray crystallography or NMR spectroscopy.Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

A study on sulfonamides containing similar structural motifs demonstrated their efficacy in combating bacterial infections. These compounds, including derivatives similar to the chemical , were evaluated for their antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as Mycobacterium species. Particularly, compounds exhibiting chloro and methoxybenzamide groups showed notable activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus, highlighting their potential in addressing antibiotic resistance issues (Krátký et al., 2012).

Antibody Production for Pesticide Detection

Another application lies in the production of antibodies for the detection of organophosphate pesticides. Haptens with similar structural features were synthesized to conjugate with proteins, generating antigens for raising polyclonal sera. These antibodies exhibit high specificity towards various organophosphate pesticides, indicating the compound's relevance in developing tools for environmental monitoring and ensuring food safety (ten Hoeve et al., 1997).

Catalytic Applications in Organic Synthesis

Research into Rhodium(III)-catalyzed chemodivergent annulations highlights the potential of structurally related N-methoxybenzamides in organic synthesis. These compounds serve as carbene precursors in C-H activation processes, facilitating the synthesis of complex organic molecules. This indicates the utility of such chemicals in advancing synthetic methodologies, potentially including the synthesis of pharmaceuticals and fine chemicals (Xu et al., 2018).

Hypoxia-Selective Cytotoxicity

The reductive chemistry of structurally analogous compounds showcases their selective toxicity towards hypoxic cells, a feature highly relevant in cancer therapy. By undergoing oxygen-inhibited enzymatic reduction, these compounds exhibit a targeted mechanism of action against tumor cells in low-oxygen environments, suggesting the potential of the chemical for development into hypoxia-selective cytotoxic agents (Palmer et al., 1995).

Zukünftige Richtungen

The future research directions involving this compound could include a detailed study of its synthesis, reactions, and potential applications. This could involve exploring its reactivity towards different reagents, studying its potential biological activity, or developing new synthetic methods based on this compound .

Eigenschaften

IUPAC Name |

5-[2-chloroethyl(methyl)sulfamoyl]-N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O6S2/c1-18(7-6-16)26(22,23)12-3-4-14(24-2)13(9-12)15(19)17-11-5-8-25(20,21)10-11/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYRAIYHYGRXCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCl)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2CCS(=O)(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-Methyl-piperidine-1-carbonyl)-2-phenyl-vinyl]-benzamide](/img/structure/B2890138.png)

![Bicyclo[1.1.1]pentane-1-carboxylic Acid](/img/structure/B2890145.png)

![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone](/img/structure/B2890151.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2890154.png)

![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2890159.png)